molecular formula C22H33NO B8380755 5-Benzyl-3-dodecylisoxazole

5-Benzyl-3-dodecylisoxazole

Cat. No. B8380755
M. Wt: 327.5 g/mol
InChI Key: FPXJRHZBYLCMMG-UHFFFAOYSA-N
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Patent
US05646170

Procedure details

To a room temperature, stirred solution of 3-phenyl-1-propyne (54.86 g, 0.4723 mol) and phenyl isocyanate (104 mL, 0.957 mol) in benzene (800 mL) under nitrogen was added dropwise over 30 minutes a solution of 1-nitrotridecane (109.14 g, 0.47583 mol) and triethylamine (6.7 mL, 0.048 mol) in benzene (400 mL), and the mixture was stirred for 1 hour. The mixture was refluxed for 6 hours, allowed to cool, and chilled. The solids were filtered off and the filtrate rotoevaporated to an oil. The oil was chromatographed on silica gel (1.4 kg, 230-400 mesh) using petroleum ether-ether (25:1, 15×1 L), and product fractions rotoevaporated to give an off-white solid; yield 96.1 g (62%), mp 45°-47° C.
Quantity
54.86 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
1-nitrotridecane
Quantity
109.14 g
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[CH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(N=C=O)C=CC=CC=1.[N+:19]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])([O-])=[O:20].C(N(CC)CC)C>C1C=CC=CC=1>[CH2:23]([C:22]1[CH:9]=[C:8]([CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[O:20][N:19]=1)[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]

Inputs

Step One
Name
Quantity
54.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#C
Name
Quantity
104 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
800 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
1-nitrotridecane
Quantity
109.14 g
Type
reactant
Smiles
[N+](=O)([O-])CCCCCCCCCCCCC
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on silica gel (1.4 kg, 230-400 mesh)
CUSTOM
Type
CUSTOM
Details
to give an off-white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCCCCCCCCC)C1=NOC(=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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